Comparison of Methyl Ester (108783-91-1) vs. Ethyl Ester Analog: Predicted Lipophilicity and ADME-Relevant Properties
The methyl ester functional group in CAS 108783-91-1 confers lower lipophilicity compared to the corresponding ethyl ester analog ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8). The predicted ACD/LogP for the methyl ester is 1.60 , whereas the ethyl ester analog, bearing an additional methylene unit, exhibits an estimated logP of approximately 2.0 . This logP difference of ~0.4 units corresponds to a measurable distinction in aqueous solubility and membrane permeability characteristics, relevant for both synthetic workup (extraction efficiency) and any medicinal chemistry lead optimization efforts where lipophilicity control is critical.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 1.60 (Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate) |
| Comparator Or Baseline | ~2.0 (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, CAS 1019379-40-8) |
| Quantified Difference | Δ LogP ≈ -0.4 (less lipophilic) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction |
Why This Matters
This lipophilicity difference informs solvent selection for reactions and extraction, and provides a basis for selecting the appropriate ester analog when designing synthetic routes or compound libraries with specific logP targets.
